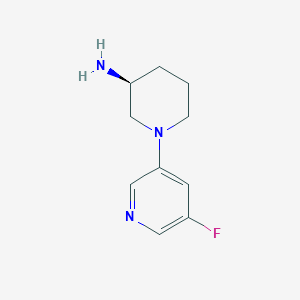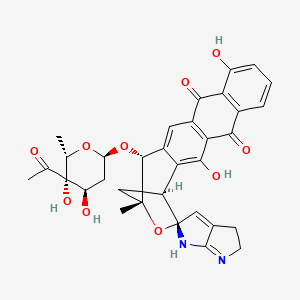
Quinocycline B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinocycline B is a quinocycline antibiotic originally isolated from the fermentation broth of Streptomyces aureofaciens. It is known for its unique structure and significant biological activities, including antibiotic and antitumor properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Quinocycline B is produced by the fermentation of Streptomyces aureofaciens. The biosynthesis involves the incorporation of [2-14C]pyruvate and [1-14C]acetate into the sugar moiety of this compound. The sugar components are obtained as methylglycosides by methanolysis with methanol-trifluoroacetic acid .
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation of Streptomyces aureofaciens, followed by extraction and purification processes. The fermentation broth is typically subjected to solvent extraction and chromatography to isolate this compound .
Analyse Des Réactions Chimiques
Types of Reactions
Quinocycline B undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its structure and enhancing its biological activity .
Common Reagents and Conditions
Oxidation: this compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride can be used for the reduction of this compound.
Substitution: Halogenation reactions can be performed using reagents like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as isothis compound and kosinostatin. These derivatives exhibit different biological activities and are used in various scientific research applications .
Applications De Recherche Scientifique
Quinocycline B has a wide range of scientific research applications:
Mécanisme D'action
Quinocycline B exerts its effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. This inhibition leads to the stabilization of the enzyme-DNA complex, resulting in DNA cleavage and cell death . The molecular targets and pathways involved in its mechanism of action are similar to those of other quinolone antibiotics .
Comparaison Avec Des Composés Similaires
Quinocycline B is unique among quinocycline antibiotics due to its specific structure and biological activity. Similar compounds include:
Isothis compound: A diastereoisomer of this compound with similar antibiotic and antitumor properties.
Kosinostatin: Another quinocycline antibiotic with a structure identical to this compound, known for its strong antitumor activity.
Quinocycline A: A related compound that is less stable and spontaneously isomerizes to isoquinocycline A.
This compound stands out due to its stability and potent biological activities, making it a valuable compound for scientific research and potential therapeutic applications.
Propriétés
Numéro CAS |
37231-76-8 |
|---|---|
Formule moléculaire |
C33H32N2O10 |
Poids moléculaire |
616.6 g/mol |
Nom IUPAC |
(1S,16R,17R,19S)-16-[(2S,4R,5S,6S)-5-acetyl-4,5-dihydroxy-6-methyloxan-2-yl]oxy-3,10-dihydroxy-17-methylspiro[18-oxapentacyclo[15.2.1.02,15.04,13.06,11]icosa-2,4(13),6(11),7,9,14-hexaene-19,5'-3,6-dihydro-2H-pyrrolo[2,3-b]pyrrole]-5,12-dione |
InChI |
InChI=1S/C33H32N2O10/c1-13(36)33(42)14(2)43-22(10-21(33)38)44-29-18-9-17-25(26(39)16-5-4-6-20(37)24(16)27(17)40)28(41)23(18)19-12-31(29,3)45-32(19)11-15-7-8-34-30(15)35-32/h4-6,9,11,14,19,21-22,29,37-38,41-42H,7-8,10,12H2,1-3H3,(H,34,35)/t14-,19-,21+,22-,29+,31+,32-,33+/m0/s1 |
Clé InChI |
IWQFYWITNQDEGF-ISOVBQQUSA-N |
SMILES isomérique |
C[C@H]1[C@@]([C@@H](C[C@@H](O1)O[C@@H]2C3=CC4=C(C(=C3[C@@H]5C[C@]2(O[C@@]56C=C7CCN=C7N6)C)O)C(=O)C8=C(C4=O)C(=CC=C8)O)O)(C(=O)C)O |
SMILES canonique |
CC1C(C(CC(O1)OC2C3=CC4=C(C(=C3C5CC2(OC56C=C7CCN=C7N6)C)O)C(=O)C8=C(C4=O)C(=CC=C8)O)O)(C(=O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[5-Chloro-2-(hexadecylthio)phenyl]-hydrazine](/img/structure/B13425059.png)
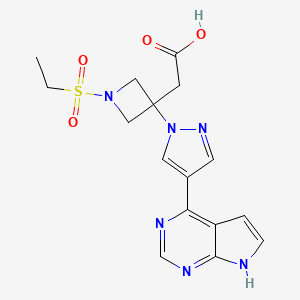
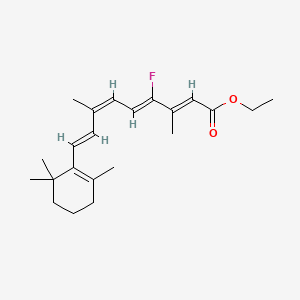
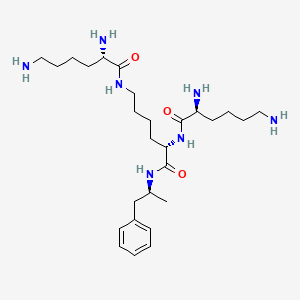

![2-[2-[(EZ)-1,2-Diphenylbut-1-enyl]phenoxy]-N,N-dimethylethanamine](/img/structure/B13425095.png)

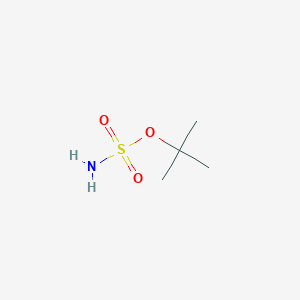
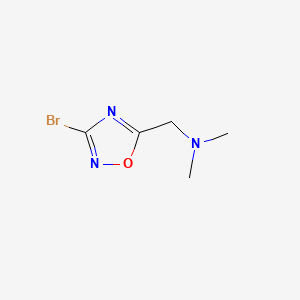
![[(6S,8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-6-(trifluoromethyl)-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B13425121.png)
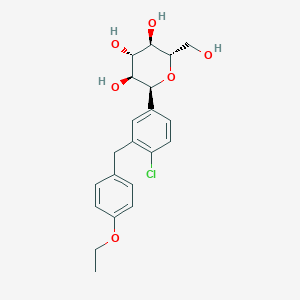
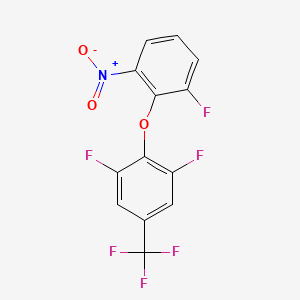
![3-[3-Acetyl-4-[3-[[3-[2-acetyl-4-(diethylcarbamoylamino)phenoxy]-2-hydroxypropyl]-tert-butylamino]-2-hydroxypropoxy]phenyl]-1,1-diethylurea](/img/structure/B13425138.png)
